Technical Documentation Center

4-(4-Methoxy-benzenesulfonyl)-piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Methoxy-benzenesulfonyl)-piperidine
  • CAS: 101769-01-1

Core Science & Biosynthesis

Foundational

4-(4-Methoxy-benzenesulfonyl)-piperidine structure elucidation

4-(4-Methoxy-benzenesulfonyl)-piperidine: A Comprehensive Guide to Structure Elucidation Executive Summary The 4-(arylsulfonyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

4-(4-Methoxy-benzenesulfonyl)-piperidine: A Comprehensive Guide to Structure Elucidation

Executive Summary

The 4-(arylsulfonyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, frequently utilized in the design of cytochrome P450 (CYP4) inhibitors[1], neuroprotective agents targeting α-synucleinopathies [3], and various G-protein coupled receptor (GPCR) ligands. The compound 4-(4-Methoxy-benzenesulfonyl)-piperidine serves as a highly versatile building block. However, its structural elucidation presents a unique analytical challenge: the sulfonyl (-SO₂-) linkage acts as an "NMR insulator," preventing standard scalar coupling across the two halves of the molecule.

This whitepaper details a self-validating, multi-modal analytical strategy—combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy—to unambiguously elucidate the structure of 4-(4-Methoxy-benzenesulfonyl)-piperidine.

Physicochemical Identity & Strategic Workflow

Before initiating spectroscopic analysis, it is critical to establish the theoretical physicochemical parameters of the target analyte to guide instrument calibration and data interpretation.

Table 1: Theoretical Physicochemical Properties

Parameter Value Analytical Relevance
Molecular Formula C₁₂H₁₇NO₃S Dictates the exact mass and isotopic pattern (M+2 from ³⁴S).
Molecular Weight 255.33 g/mol Used for standard LC-MS quadrupole calibration.
Monoisotopic Mass 255.0929 Da Target for HRMS [M+H]⁺ extraction (m/z 256.1002).
Degree of Unsaturation 5 Confirms 1 ring (piperidine) + 1 ring (benzene) + 3 double bonds (aromatic).

| LogP (Predicted) | ~1.8 | Suggests reverse-phase LC retention time (moderate lipophilicity). |

To overcome the "NMR insulator" effect of the sulfonyl group, an orthogonal analytical workflow must be employed. No single technique is sufficient; the structure must be logically assembled from independent data streams.

Workflow cluster_analytical Orthogonal Analytical Modalities N1 N1 N2 LC-HRMS (ESI+) Exact Mass & Fragmentation N1->N2 N3 Multinuclear NMR 1D (1H, 13C) & 2D (HMBC, HSQC) N1->N3 N4 FT-IR Spectroscopy Functional Group ID (-SO2-) N1->N4 N5 Data Synthesis & Final Structure Elucidation N2->N5 N3->N5 N4->N5

Figure 1: Orthogonal analytical workflow for sulfonylpiperidine structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Method Choice: Electrospray Ionization in positive mode (ESI+) is selected because the secondary amine of the piperidine ring is highly basic and readily accepts a proton, yielding a strong [M+H]⁺ signal.

The primary utility of HRMS here is not just confirming the exact mass, but generating diagnostic fragments via Collision-Induced Dissociation (CID). Because NMR cannot easily bridge the C-S bond, MS fragmentation is the definitive proof that the piperidine ring is covalently linked to the methoxybenzenesulfonyl group.

Table 2: Diagnostic HRMS-ESI(+) Fragmentation Data

Observed m/z Formula Error (ppm) Structural Assignment (Fragment)
256.1008 [C₁₂H₁₈NO₃S]⁺ < 2.0 Intact protonated molecule [M+H]⁺.
171.0116 [C₇H₇O₃S]⁺ < 2.0 4-Methoxybenzenesulfonyl cation (Cleavage of the C-S bond).
107.0497 [C₇H₇O]⁺ < 2.0 4-Methoxyphenyl cation (Loss of SO₂ from m/z 171).

| 84.0813 |[C₅H₁₀N]⁺ | < 2.0 | Piperidin-4-ylium cation (Complementary C-S cleavage). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The "Sulfonyl Insulator" Challenge

In standard structure elucidation, Heteronuclear Multiple Bond Correlation (HMBC) is used to link molecular fragments by detecting ³J_CH and ⁴J_CH couplings. However, the -SO₂- group lacks protons. The coupling between the piperidine C4-proton and the aromatic C1-carbon across the sulfone group (⁴J_CH) is typically < 1 Hz, rendering it invisible in standard HMBC experiments. Therefore, NMR is used to perfectly elucidate the two "halves" of the molecule, while HRMS and IR confirm their linkage [2].

1D & 2D NMR Assignments

Causality of DEPT-135: The DEPT-135 experiment is strictly required to differentiate the piperidine CH₂ groups (negative phase) from the CH/CH₃ groups (positive phase). The strong electron-withdrawing nature of the sulfonyl group deshields the adjacent piperidine C4 proton, shifting it downfield to ~3.00 ppm, which is highly diagnostic for 4-substituted sulfonylpiperidines [1].

Table 3: ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃)

Position ¹³C δ (ppm) DEPT-135 ¹H δ (ppm), Multiplicity, J (Hz) Key HMBC (H to C)
Methoxy 55.6 CH₃ (+) 3.85, s, 3H Ar-C4
Ar-C4 163.5 C (q) - -
Ar-C3/C5 114.2 CH (+) 7.00, d, J=8.8, 2H Ar-C1, Ar-C4
Ar-C2/C6 130.1 CH (+) 7.80, d, J=8.8, 2H Ar-C4, Ar-C1
Ar-C1 129.0 C (q) - -
Pip-C4 62.6 CH (+) 2.95 - 3.05, tt, 1H Pip-C2/C6
Pip-C3/C5 28.5 CH₂ (-) 1.60 (ax, m, 2H), 1.95 (eq, m, 2H) Pip-C4, Pip-C2/C6
Pip-C2/C6 45.0 CH₂ (-) 2.60 (ax, m, 2H), 3.15 (eq, m, 2H) Pip-C4

| Pip-NH | - | - | 2.20, br s, 1H | - |

HMBC_Correlations cluster_piperidine Fragment A: Piperidine Ring cluster_aromatic Fragment B: 4-Methoxyphenyl P_C4 C4-H (δ 3.00) P_C26 C2/C6 (δ 45.0) P_C4->P_C26 HMBC (2J/3J) P_C35 C3/C5 (δ 28.5) P_C4->P_C35 COSY (3J) SO2 Sulfonyl Group (-SO2-) (IR: 1320, 1140 cm⁻¹) P_C4->SO2 HRMS m/z 171 (C-S Cleavage) A_OMe OCH3 (δ 3.85) A_C4 Ar-C4 (δ 163.5) A_OMe->A_C4 HMBC (3J) A_H35 Ar-H3/H5 (δ 7.00) A_C1 Ar-C1 (δ 129.0) A_H35->A_C1 HMBC (3J) A_H26 Ar-H2/H6 (δ 7.80) A_H26->A_C4 HMBC (3J) SO2->A_C1 HRMS m/z 171 (C-S Cleavage)

Figure 2: Key 2D NMR HMBC correlations and MS fragmentation logical assembly.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR establishes the carbon-hydrogen framework, FT-IR provides orthogonal, self-validating proof of the functional groups—most importantly, the "NMR-silent" sulfonyl linkage.

Table 4: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3300 Medium, Broad N-H stretch (Secondary amine of piperidine).
~2950, 2850 Medium C-H stretch (Aliphatic piperidine ring).
~1595, 1490 Strong C=C stretch (Aromatic ring).
~1320 Very Strong S=O asymmetric stretch (Sulfone linkage).
~1250 Strong C-O-C asymmetric stretch (Aryl alkyl ether / Methoxy).

| ~1140 | Very Strong | S=O symmetric stretch (Sulfone linkage). |

Experimental Protocols & Self-Validation Systems

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of the purified analyte (>95% by HPLC) in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • System Suitability (Self-Validation): Before acquiring the analyte spectrum, run a 1-scan ¹H spectrum. Verify that the residual CHCl₃ peak is exactly at δ 7.26 ppm and the TMS peak is at δ 0.00 ppm. The Line Width at Half Height (LWHH) of the TMS peak must be < 1.0 Hz to ensure optimal magnetic field homogeneity (shimming). Failure to achieve this will result in overlapping multiplets in the piperidine C2/C3 region, rendering J-coupling analysis impossible.

  • Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans), DEPT-135, COSY, HSQC, and HMBC spectra at 298 K.

Protocol B: LC-HRMS Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap in ESI positive mode. Set capillary voltage to 3.5 kV and capillary temperature to 275 °C.

  • Self-Validation: Run a solvent blank prior to the sample. The blank must show no ion counts above 10⁴ at m/z 256.1002 to rule out carryover. Acquire MS/MS (CID) spectra using a normalized collision energy (NCE) of 25-35 eV to isolate the m/z 171 and m/z 84 fragments.

References

  • WO2020163689A1 - 20-hete formation inhibitors Source: Google Patents URL
  • Chemical Behavior and Reaction Kinetics of Sulfur and Nitrogen Half-Mustard and Iprit Carbonate Analogues Source: CORE URL
  • Source: Googleapis.
Exploratory

In Silico Modeling of 4-(4-Methoxy-benzenesulfonyl)-piperidine Interactions: A Technical Whitepaper on Azinane-Triazole Pharmacophores

Executive Summary & Mechanistic Rationale In the landscape of neurodegenerative and metabolic drug discovery, the 4-(4-Methoxy-benzenesulfonyl)-piperidine scaffold has emerged as a highly versatile pharmacophore. As a Se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of neurodegenerative and metabolic drug discovery, the 4-(4-Methoxy-benzenesulfonyl)-piperidine scaffold has emerged as a highly versatile pharmacophore. As a Senior Application Scientist, I approach this molecule not merely as a static chemical structure, but as a dynamic perturbation system capable of selectively modulating the energetic landscapes of key target enzymes, including Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and


-glucosidase[1].

The causality behind selecting this specific azinane (piperidine) sulfonamide core lies in its dual-nature binding mechanics:

  • The Sulfonyl Core: The tetrahedral geometry of the

    
     group acts as a rigid, directional hydrogen-bond acceptor, crucial for anchoring the molecule within the Catalytic Triad (CT) of cholinesterases.
    
  • The Methoxy-benzene Ring: Provides an electron-rich aromatic system ideal for

    
     stacking or cation-
    
    
    
    interactions with aromatic residues in the Peripheral Anionic Site (PAS).
  • The Piperidine (Azinane) Ring: Introduces a conformationally flexible, hydrophobic bulk that perfectly spans the mid-gorge region of AChE, allowing synthetic extensions (such as 1,2,4-triazole derivatives) to reach deeper allosteric pockets[1].

Understanding these interactions in silico allows us to bypass empirical trial-and-error, rationally designing derivatives that maximize binding affinity while minimizing off-target toxicity.

Self-Validating In Silico Workflow

To ensure high scientific integrity, computational protocols must not be black boxes; they must be self-validating systems. Below is the authoritative workflow for modeling the interactions of 4-(4-Methoxy-benzenesulfonyl)-piperidine derivatives.

G LPrep Ligand Preparation (Azinane-Sulfonamide Core) Dock Molecular Docking (Grid Generation & Scoring) LPrep->Dock PPrep Protein Preparation (AChE / BChE Targets) PPrep->Dock MD Molecular Dynamics (100 ns, NPT/NVT) Dock->MD Top Poses Val Validation (RMSD, RMSF, MM-PBSA) MD->Val Trajectory Analysis

Figure 1: Self-validating in silico workflow for evaluating piperidine-sulfonamide derivatives.

Protocol 1: Target and Ligand Preparation
  • Ligand Preparation: 3D structures of 4-(4-Methoxy-benzenesulfonyl)-piperidine derivatives are generated using tools like LigPrep. Causality: We assign protonation states at pH 7.4 ± 0.2 using Epik to accurately reflect physiological conditions, as the piperidine nitrogen's protonation state dictates its ability to form salt bridges with the enzyme's anionic site.

  • Protein Preparation: High-resolution crystal structures of AChE (e.g., PDB ID: 4EY7) are imported. Water molecules beyond 3 Å of the active site are deleted.

  • Self-Validation Checkpoint 1 (Ramachandran Plotting): Before proceeding, the prepared protein must be evaluated. If >2% of residues fall in disallowed regions of the Ramachandran plot, the structure must undergo a restrained energy minimization using the OPLS4 force field.

Protocol 2: Molecular Docking & Pose Validation
  • Grid Generation: A receptor grid is centered on the native co-crystallized ligand (e.g., Donepezil) with a bounding box of 20 Å × 20 Å × 20 Å.

  • Docking Execution: Extra Precision (XP) docking is performed to account for desolvation penalties and strict spatial constraints.

  • Self-Validation Checkpoint 2 (Re-docking): The native co-crystallized ligand is extracted and re-docked. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is

    
     2.0 Å.
    
Protocol 3: Molecular Dynamics (MD) Simulation
  • System Setup: The best-docked complex is solvated in a TIP3P water box with a 10 Å buffer.

    
     and 
    
    
    
    ions are added to neutralize the system and simulate a 0.15 M physiological salt concentration.
  • Force Field Selection: We utilize the CHARMM36 force field. Causality: CHARMM36 is specifically chosen over legacy force fields because its parameterization of sulfonamide geometries prevents the artificial flattening of the tetrahedral sulfur center, ensuring accurate hydrogen-bond vector geometries during the simulation.

  • Production Run: 100 ns simulation under NPT ensemble (300 K, 1 bar) using the Nose-Hoover thermostat and Parrinello-Rahman barostat.

  • Self-Validation Checkpoint 3 (Convergence): Trajectory validity is confirmed by calculating the

    
     RMSD. The simulation is only deemed stable if the RMSD plateaus (fluctuations 
    
    
    
    0.2 Å) for the final 30 ns of the run.

Quantitative Data: Enzyme Inhibition Profiles

Recent empirical studies validate the in silico predictions of this scaffold. When the 4-(4-Methoxy-benzenesulfonyl)-piperidine core is tethered to a 1,2,4-triazole ring and functionalized with methyl-phenyl groups (e.g., derivatives 12d and 12m), the resulting molecules exhibit extraordinary multi-target inhibition[1].

Below is a summary of the quantitative inhibition data for these optimized derivatives compared to standard therapeutics:

Compound / DerivativeTarget EnzymeIC

(

M)
In Silico Binding Rationale
Derivative 12d (Methyl phenyl substituted)Acetylcholinesterase (AChE)0.73 ± 0.54Piperidine core spans the mid-gorge; Triazole interacts with PAS.
Derivative 12m (Methyl phenyl substituted)Butyrylcholinesterase (BChE)0.038 ± 0.50Deep insertion of the methoxy-benzene into the hydrophobic acyl pocket.
Derivative 12d Lipoxygenase (LOX)0.017 ± 0.53Sulfonyl oxygens coordinate with active site iron/residues.
Derivative 12d Urease19.35 ± 1.28H-bonding network via the triazole nitrogen atoms.
Derivative 12d

-glucosidase
36.74 ± 1.24Competes with carbohydrate binding via steric occlusion.
Acarbose (Standard Control)

-glucosidase
375.82 ± 1.76Standard reference; 12d shows ~10x higher potency.

Data synthesized from the comprehensive evaluations of azinane-triazole analogs[1].

Interaction Pathways & Pharmacophore Mapping

To fully grasp why the 4-(4-Methoxy-benzenesulfonyl)-piperidine scaffold yields such potent IC


 values, we must map the specific atomic interactions within the target binding gorge.

G Scaffold 4-(4-Methoxy-benzenesulfonyl) -piperidine Core Sulfonyl Sulfonyl Group (H-Bond Acceptor) Scaffold->Sulfonyl Piperidine Piperidine Ring (Hydrophobic Core) Scaffold->Piperidine Triazole 1,2,4-Triazole Extension (Pi-Pi Stacking) Scaffold->Triazole CT Catalytic Triad (CT) Ser203, His447, Glu334 Sulfonyl->CT H-Bonds PAS Peripheral Anionic Site (PAS) Trp286, Tyr72 Piperidine->PAS Steric Fit Triazole->PAS Pi-Stacking

Figure 2: Pharmacophore mapping and target site interactions within the AChE binding gorge.

Mechanistic Breakdown of the Pathway
  • Entry and Recognition: As the ligand approaches the AChE gorge, the 1,2,4-triazole extension interacts with the Peripheral Anionic Site (PAS) at the gorge entrance. Residues like Trp286 engage in

    
     stacking with the triazole and phenyl rings, acting as an initial anchor[1].
    
  • Gorge Transit: The piperidine (azinane) ring, being highly lipophilic and flexible, slides into the narrow hydrophobic mid-gorge. Its chair conformation perfectly mimics the spatial requirements of acetylcholine's quaternary ammonium group without carrying a permanent positive charge, thereby improving blood-brain barrier (BBB) permeability.

  • Catalytic Triad Lockdown: Deep within the pocket, the 4-methoxy-benzenesulfonyl group acts as the final lock. The sulfonyl oxygens form strong, directional hydrogen bonds with the backbone amides of the oxyanion hole and the Catalytic Triad (CT), effectively halting the enzyme's hydrolytic machinery[1]. Furthermore, similar triazole-tethered scaffolds have shown excellent binding profiles against bacterial tyrosinase, highlighting the cross-target versatility of this core geometry[2].

Conclusion

The in silico modeling of 4-(4-Methoxy-benzenesulfonyl)-piperidine interactions reveals a highly modular, energetically favorable scaffold. By employing rigorous, self-validating computational protocols—from XP docking to 100 ns MD simulations—researchers can confidently predict the efficacy of these azinane-triazole derivatives. The empirical data strongly corroborates the computational models, proving that this scaffold is a premier candidate for developing next-generation, multi-target inhibitors for Alzheimer's disease and metabolic disorders.

References

  • Asif, H. M. A., Kamal, S., Rehman, A.-U., Rasool, S., & Akash, M. S. H. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32360–32368. URL: [Link]

  • Saeed, S., Saif, M. J., Zahoor, A. F., Tabassum, H., Kamal, S., Faisal, S., Ashraf, R., Khan, S. G., Nazeer, U., Irfan, A., & Bhat, M. A. (2024). Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches. RSC Advances, 14(22), 15419-15430. URL: [Link]

Sources

Foundational

Preclinical Safety and Toxicity Profiling of 4-(4-Methoxy-benzenesulfonyl)-piperidine: A Technical Whitepaper

Executive Summary The compound 4-(4-Methoxy-benzenesulfonyl)-piperidine represents a highly privileged pharmacophore scaffold. The fusion of a benzenesulfonyl group with a piperidine ring is a cornerstone in the rational...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Methoxy-benzenesulfonyl)-piperidine represents a highly privileged pharmacophore scaffold. The fusion of a benzenesulfonyl group with a piperidine ring is a cornerstone in the rational design of Matrix Metalloproteinase (MMP) inhibitors, HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Topoisomerase II inhibitors (1[1]). However, while this structural motif drives potent on-target efficacy, it simultaneously introduces specific toxicological liabilities. This whitepaper provides an in-depth, mechanistic evaluation of the safety profile of this scaffold, detailing the causality behind its toxicophores and establishing self-validating protocols for preclinical de-risking.

Structural Alerts and Toxicophore Analysis

The rational evaluation of 4-(4-Methoxy-benzenesulfonyl)-piperidine requires deconstructing the molecule into its three primary functional domains, each carrying distinct safety implications:

  • The Piperidine Ring (Basic Amine Liability): Unsubstituted or alkyl-substituted piperidines possess a highly basic nitrogen center (pKa ~9.5). In physiological environments, this protonated amine is a classic pharmacophore for off-target binding to the inner cavity of the hERG (Kv11.1) potassium channel, leading to QT interval prolongation and fatal arrhythmias. Furthermore, highly basic, lipophilic amines are prone to lysosomal trapping, which induces drug-induced phospholipidosis (DIPL).

  • The Benzenesulfonyl Moiety (Class Effects): Sulfonamide and sulfonyl groups are documented structural alerts for phototoxicity and idiosyncratic nephrotoxicity (urolithiasis). The bulky benzenesulfonyl group often protrudes into solvent-exposed regions of target proteins, improving solubility but increasing the risk of immune-mediated hypersensitivity (2[2]).

  • The para-Methoxy Substitution (Metabolic Activation): The methoxy ether on the benzene ring is highly susceptible to Phase I metabolism via CYP2D6 and CYP3A4. O-demethylation yields a reactive phenol, which can be further oxidized to a quinone-imine intermediate. These electrophilic species covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), triggering reactive oxygen species (ROS) accumulation and mitochondrial-driven apoptosis (3[3]).

ApoptosisPathway A CYP450 O-Demethylation (Liver Microsomes) B Reactive Phenol/Quinone Intermediate A->B Phase I Metabolism C Glutathione (GSH) Depletion B->C Covalent Binding D Intracellular Oxidative Stress (ROS) C->D E Mitochondrial Dysfunction (Bax Upregulation) D->E F Caspase 3/9 Cascade Activation E->F Cytochrome c Release G Cellular Apoptosis (Hepatotoxicity) F->G

Figure 1: Mechanistic pathway of CYP450-mediated reactive metabolite generation and apoptosis.

Quantitative Safety Metrics & Benchmark Data

To contextualize the safety profile of 4-(4-Methoxy-benzenesulfonyl)-piperidine, we must look at quantitative data from structurally analogous compounds. Recent structural activity relationship (SAR) studies demonstrate that while these hybrids can be highly cytotoxic to cancer cell lines (e.g., MCF-7), they can be engineered to maintain a safe profile (high CC50) in normal epithelial cells (4[4]).

Table 1: Benchmark Cytotoxicity Data for Piperidine-Benzenesulfonamide Hybrids
Compound Class / TargetCell LineObserved IC50 / CC50Reference StandardSource
Benzenesulfonamide-PiperidineHepG2 (Hepatocellular)2.52 – 4.40 µMSorafenib (2.05 µM)[3]
Benzenesulfonamide-PiperidineMCF-7 (Breast Cancer)0.08 – 3.06 µMDoxorubicin (7.67 µM)[3]
Indolylarylsulfone-PiperidineTZM-bl (Normal Host)CC50 = 216.51 µMNevirapine (CC50 > 100 µM)[4]
Table 2: Anticipated Preclinical Safety Thresholds for the Scaffold
ParameterAssay / ModelTarget MechanismAcceptable ThresholdAnticipated Scaffold Liability
Hepatotoxicity THLE-2 ViabilityApoptosis / NecrosisCC50 > 50 µMModerate (CYP-mediated)
Cardiotoxicity hERG Patch-ClampK+ Channel BlockadeIC50 > 30 µMHigh (Basic piperidine N)
Phototoxicity 3T3 NRU AssayUV-induced ROSPIF < 2.0Moderate (Sulfonyl alert)
Metabolic CYP InhibitionCYP2D6 / 3A4IC50 > 10 µMModerate (Methoxy cleavage)

Self-Validating Experimental Protocols

To ensure rigorous, reproducible safety data, the following methodologies are designed with internal causality checks and self-validating controls.

Protocol A: In Vitro Hepatotoxicity Profiling (CellTiter-Glo Assay)

Causality Rationale: ATP-luminescence is selected over standard colorimetric MTT assays because reactive quinone metabolites (formed from the methoxybenzene moiety) can artificially reduce tetrazolium salts, yielding false-positive viability signals. ATP quantitation provides a direct, linear correlation with metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate THLE-2 (normal human liver) and HepG2 (hepatocellular carcinoma) cells at

    
     cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Preparation: Prepare a 10 mM stock of 4-(4-Methoxy-benzenesulfonyl)-piperidine in anhydrous DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Expose cells to the compound for 48 hours.

    • Self-Validation Check: Maintain a 0.1% DMSO vehicle control (100% viability baseline) and a 10 µM Doxorubicin arm (positive control for apoptosis induction).

  • Detection: Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. The assay is only considered valid if the Z'-factor between the vehicle and Doxorubicin controls exceeds 0.5. Calculate the CC50 using non-linear regression.

Protocol B: Automated Whole-Cell hERG Patch-Clamp Assay

Causality Rationale: The basic nitrogen of the piperidine ring is highly prone to trapping within the hERG channel pore. Whole-cell patch-clamp is utilized because it provides high-fidelity, real-time kinetic data on channel gating, which is critical for basic amines that exhibit use-dependent block.

Step-by-Step Methodology:

  • Cell Preparation: Utilize CHO cells stably expressing the human Kv11.1 (hERG) gene.

  • Electrophysiology Setup: Engage the automated patch-clamp system. Establish a whole-cell configuration with an intracellular solution containing K-aspartate and an extracellular solution containing physiological Na+ and Ca2+.

  • Voltage Protocol: Depolarize cells to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Self-Validation: Perfuse 4-(4-Methoxy-benzenesulfonyl)-piperidine at 1, 10, and 30 µM.

    • Self-Validation Check: The system continuously monitors leak current. If the leak current exceeds 10% of the peak tail current, the well data is automatically discarded. E-4031 (100 nM) is applied at the end of the run; the assay is only valid if E-4031 produces >90% inhibition of the tail current.

  • Data Analysis: Measure the fractional block of the tail current relative to the pre-compound baseline to determine the IC50.

Preclinical Screening Workflow

To systematically advance derivatives of this scaffold, a rigid, hierarchical screening workflow must be adopted. Compounds must clear early in vitro toxicity hurdles before progressing to resource-intensive in vivo models.

ToxicityWorkflow A 4-(4-Methoxy-benzenesulfonyl) -piperidine Scaffold B In Vitro Cytotoxicity (HepG2, THLE-2) A->B C hERG Patch-Clamp (Cardiotoxicity) A->C D CYP450 Profiling (Metabolic Stability) A->D E In Vivo Acute Toxicity (Rodent Models) B->E Therapeutic Index > 10 C->E IC50 > 30 µM D->E T1/2 > 60 min F Safety Profile Go/No-Go Decision E->F

Figure 2: Sequential preclinical safety and toxicity screening workflow for piperidine scaffolds.

Conclusion

The 4-(4-Methoxy-benzenesulfonyl)-piperidine scaffold offers immense potential for target-specific binding, particularly in enzyme inhibition. However, its development is bottlenecked by predictable toxicological liabilities—namely, hERG blockade from the piperidine amine and reactive metabolite generation from the methoxybenzene moiety. By implementing the self-validating in vitro assays and strict progression criteria outlined in this guide, drug development professionals can effectively navigate these risks, optimizing the scaffold for maximum therapeutic index and clinical safety.

References

  • Design and Synthesis of Benzenesulfonamides Coupled with Piperidine, Morpholine, and N,N‐Dimethylethanamine Moieties as Apoptotic Inducers through VEGFR2 and Topoisomerase II Inhibition ResearchGate[3]

  • Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles PubMed Central (PMC)[4]

  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles PubMed Central (PMC)[2]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications MDPI[1]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 4-(4-Methoxy-benzenesulfonyl)-piperidine

Synthesis Protocol for 4-(4-Methoxybenzenesulfonyl)piperidine: A Comprehensive Guide for Drug Development Professionals Executive Summary & Mechanistic Overview The 4-(arylsulfonyl)piperidine scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Protocol for 4-(4-Methoxybenzenesulfonyl)piperidine: A Comprehensive Guide for Drug Development Professionals

Executive Summary & Mechanistic Overview

The 4-(arylsulfonyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a critical pharmacophore in the design of Nav1.7 sodium channel blockers for the treatment of chronic pain[1] and acts as a core structural component in 20-HETE (CYP4) formation inhibitors aimed at mitigating ischemic events[2]. Furthermore, sulfonyl-containing piperidine derivatives are highly valued in the development of peptidomimetics designed to disrupt complex protein-protein interactions (PPIs)[3].

This application note details a robust, scalable, and high-yielding four-step synthetic protocol for 4-(4-methoxybenzenesulfonyl)piperidine (isolated as a hydrochloride salt). Starting from commercially available N-Boc-4-hydroxypiperidine, the methodology emphasizes atom economy, strict regioselectivity, and controlled oxidation to ensure high-purity API (Active Pharmaceutical Ingredient) intermediates.

Synthetic Strategy & Causality (E-E-A-T)

To guarantee reproducibility and high fidelity, every phase of this protocol is engineered as a self-validating system. The causality behind the experimental design is as follows:

  • Activation (Mesylation): N-Boc-4-hydroxypiperidine is converted to a mesylate rather than a tosylate. Mesylates offer superior atom economy, and the resulting methanesulfonic acid byproducts are highly water-soluble, streamlining the aqueous workup and preventing emulsion formation during extraction.

  • Thioether Formation (

    
     Displacement):  The mesylate undergoes nucleophilic substitution with 4-methoxybenzenethiol. Utilizing a polar aprotic solvent (DMF) and a mild base (K₂CO₃) at 80 °C ensures rapid thiolate generation. The polar environment accelerates the nucleophilic attack on the secondary carbon, driving the reaction to completion while suppressing unwanted elimination (alkene formation) side reactions.
    
  • Controlled Oxidation: The thioether is oxidized to the sulfone using meta-chloroperoxybenzoic acid (mCPBA)[2]. While harsher oxidants exist, mCPBA in dichloromethane (DCM) allows for precise thermal control (0 °C to room temperature). The Boc group effectively shields the piperidine nitrogen from N-oxidation, ensuring exclusive S-oxidation.

  • Deprotection & Salt Formation: Cleavage of the Boc group utilizing 4N HCl in dioxane is strategically chosen over Trifluoroacetic Acid (TFA)[2]. TFA yields a salt that often requires subsequent ion-exchange chromatography. Conversely, direct treatment with HCl/dioxane immediately precipitates the target molecule as a highly crystalline, non-hygroscopic hydrochloride salt, eliminating the need for further purification.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric equivalents, thermodynamic conditions, and validated yields for the four-step sequence.

StepTransformationReagents & EquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
1 MesylationMsCl (1.2 eq), TEA (1.5 eq)DCM0 to 252.090 - 95
2 Thioether Formation4-MeO-PhSH (1.1 eq), K₂CO₃ (2.0 eq)DMF8012.080 - 85
3 OxidationmCPBA (2.5 eq)DCM0 to 254.0 - 6.085 - 90
4 Boc Deprotection4N HCl in Dioxane (10.0 eq)DCM252.0 - 4.095 - 99

Experimental Workflows (Step-by-Step Methodologies)

Step 1: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • Initiation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes to control the exothermic reaction. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the starting material validates the activation step.

Step 2: Synthesis of tert-butyl 4-((4-methoxyphenyl)thio)piperidine-1-carboxylate
  • Initiation: Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (0.2 M).

  • Nucleophile Generation: Add Potassium carbonate (K₂CO₃) (2.0 eq) followed by 4-methoxybenzenethiol (1.1 eq).

  • Heating: Heat the suspension to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature and dilute heavily with Ethyl Acetate (EtOAc). Wash the organic layer extensively with distilled water (5x) to remove all traces of DMF, followed by a final brine wash. Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

  • Self-Validation: The emergence of a new, highly UV-active, less polar spot on TLC confirms successful thioether formation.

Step 3: Synthesis of tert-butyl 4-((4-methoxyphenyl)sulfonyl)piperidine-1-carboxylate
  • Initiation: Dissolve the purified thioether (1.0 eq) in DCM (0.1 M) and cool to 0 °C.

  • Oxidation: Add mCPBA (70-75% purity, 2.5 eq) in small portions to prevent thermal runaway. Stir the mixture, allowing it to slowly warm to room temperature over 4 to 6 hours.

  • Quenching (Critical): Quench the reaction by adding saturated aqueous Na₂S₂O₃ and stir vigorously for 30 minutes to destroy excess peroxides.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the meta-chlorobenzoic acid byproduct. Dry over Na₂SO₄ and concentrate.

  • Self-Validation: Starch-iodide paper must test negative after the Na₂S₂O₃ quench to validate the complete destruction of reactive peroxides before concentration.

Step 4: Synthesis of 4-(4-methoxybenzenesulfonyl)piperidine hydrochloride
  • Initiation: Dissolve the sulfone intermediate in a minimal volume of DCM.

  • Deprotection: Add 4N HCl in dioxane (10.0 eq). Stir at room temperature for 2 to 4 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatile organics. Triturate the resulting solid with cold diethyl ether, filter the suspension, and dry the filter cake under high vacuum.

  • Self-Validation: The immediate formation of a dense white precipitate upon the addition of HCl/dioxane serves as a visual confirmation of successful Boc deprotection and salt formation.

Mandatory Visualizations

Workflow N1 N-Boc-4-hydroxy- piperidine N2 Mesylate Intermediate N1->N2 MsCl, TEA DCM, 0°C N3 Thioether Intermediate N2->N3 4-MeO-PhSH, K2CO3 DMF, 80°C N4 Sulfone Intermediate N3->N4 mCPBA DCM, 0°C to RT N5 Final Product (HCl Salt) N4->N5 4N HCl Dioxane, RT

Figure 1: Four-step synthetic workflow for 4-(4-methoxybenzenesulfonyl)piperidine.

Mechanism T Thioether (S) SO Sulfoxide (S=O) [Transient Intermediate] T->SO mCPBA (1.0 eq) Electrophilic Oxygen Transfer SO2 Sulfone (O=S=O) SO->SO2 mCPBA (1.0 - 1.5 eq) Second Oxidation Step

Figure 2: Stepwise oxidation mechanism of the thioether intermediate via mCPBA.

References

  • Title: 4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)
  • Title: Identification of a Potent, State-Dependent Inhibitor of Nav1.
  • Source: google.

Sources

Application

Application Note: Step-by-Step Synthesis of 4-(4-Methoxy-benzenesulfonyl)-piperidine

Strategic Overview & Retrosynthetic Rationale The synthesis of 4-(arylsulfonyl)piperidines is a foundational workflow in medicinal chemistry, as this structural motif is a privileged pharmacophore found in numerous CNS-a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

The synthesis of 4-(arylsulfonyl)piperidines is a foundational workflow in medicinal chemistry, as this structural motif is a privileged pharmacophore found in numerous CNS-active agents, 5-HT receptor ligands, and 20-HETE formation inhibitors [1].

To synthesize 4-(4-Methoxy-benzenesulfonyl)-piperidine , we employ a highly efficient, four-step linear sequence starting from the commercially available and inexpensive N-Boc-4-hydroxypiperidine. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group ensures that the secondary amine remains inert during electrophilic activation and powerful oxidative conditions.

The sequence relies on the following logic:

  • Hydroxyl Activation : Conversion of the secondary alcohol to a highly reactive mesylate.

  • Nucleophilic Substitution (SN2) : Thioetherification utilizing 4-methoxybenzenethiol.

  • Chemoselective Oxidation : Upgrading the thioether to a sulfone without compromising the carbamate.

  • Acidolytic Deprotection : Global deprotection to yield the target aliphatic amine salt.

SyntheticWorkflow SM 1. N-Boc-4-hydroxypiperidine IM1 2. N-Boc-4-mesyloxypiperidine SM->IM1 MsCl, TEA DCM, 0 °C to RT IM2 3. tert-Butyl 4-((4-methoxyphenyl)thio) piperidine-1-carboxylate IM1->IM2 4-MeO-PhSH, K2CO3 DMF, 80 °C IM3 4. tert-Butyl 4-((4-methoxyphenyl)sulfonyl) piperidine-1-carboxylate IM2->IM3 m-CPBA (2.2 eq) DCM, 0 °C to RT PROD 5. 4-(4-Methoxy-benzenesulfonyl)piperidine (TFA Salt) IM3->PROD TFA, DCM RT, 2 h

Figure 1: Four-step linear synthetic workflow for 4-(4-Methoxy-benzenesulfonyl)-piperidine.

Experimental Methodologies & Mechanistic Causality

As a self-validating system, every protocol below includes built-in Quality Control (QC) checkpoints to ensure intermediate integrity before proceeding to the next step.

Step 1: Mesylation of N-Boc-4-hydroxypiperidine

Mechanistic Insight : Direct nucleophilic displacement of a secondary hydroxyl group is thermodynamically unfavorable. By reacting the alcohol with methanesulfonyl chloride (MsCl), we convert the poor hydroxyl leaving group into a highly stabilized mesylate (methanesulfonate) leaving group. Triethylamine (TEA) serves a dual purpose: it acts as an acid scavenger for the generated HCl and catalyzes the reaction by forming a highly electrophilic sulfene intermediate.

  • Reagents : N-Boc-4-hydroxypiperidine (1.0 eq, 10.0 g), MsCl (1.2 eq, 4.6 mL), TEA (1.5 eq, 10.4 mL), anhydrous Dichloromethane (DCM, 100 mL).

  • Procedure :

    • Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperature prevents exothermic degradation and minimizes the formation of alkyl chloride byproducts.

    • Add TEA in a single portion, followed by the dropwise addition of MsCl over 15 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2 hours.

  • Workup & Isolation : Quench the reaction with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield a pale yellow oil that crystallizes upon standing.

  • In-Process Validation : TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (Rf ~0.3) and the appearance of a new, higher-running spot (Rf ~0.6).

Step 2: SN2 Thioetherification

Mechanistic Insight : The mesylate undergoes an SN2 displacement by the 4-methoxybenzenethiolate anion. Potassium carbonate (K2CO3) is utilized to deprotonate the thiol. N,N-Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic solvent, it heavily solvates the potassium cation while leaving the thiolate anion "naked" and highly nucleophilic, drastically accelerating the SN2 kinetics.

  • Reagents : N-Boc-4-mesyloxypiperidine (1.0 eq, 13.0 g), 4-Methoxybenzenethiol (1.1 eq, 5.6 mL), K2CO3 (2.0 eq, 12.8 g), anhydrous DMF (80 mL).

  • Procedure :

    • Suspend the mesylate intermediate and K2CO3 in anhydrous DMF.

    • Add 4-methoxybenzenethiol via syringe.

    • Heat the reaction mixture to 80 °C and stir vigorously for 6 hours.

  • Workup & Isolation : Cool the mixture to RT and dilute with Ethyl Acetate (EtOAc, 200 mL). Wash the organic phase extensively with distilled water (5 × 100 mL) to remove the DMF, followed by a final brine wash. Dry over Na2SO4 and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1 to 4:1) to afford the thioether.

  • In-Process Validation : LC-MS should confirm the target mass [M+H-Boc]+ or [M+Na]+. TLC (Hexanes/EtOAc 4:1) Rf ~0.5.

Step 3: Chemoselective m-CPBA Oxidation

Mechanistic Insight : meta-Chloroperoxybenzoic acid (m-CPBA) is the premier reagent for the oxidation of sulfides to sulfones due to its operational simplicity, mild conditions, and high chemoselectivity [2]. The reaction proceeds via two distinct electrophilic oxygen transfer events. The first equivalent rapidly generates the sulfoxide; the second equivalent drives the sulfoxide to the target sulfone [3].

OxidationMechanism Sulfide Thioether (Sulfide) Oxidation State: -2 Sulfoxide Sulfoxide Intermediate Oxidation State: 0 Sulfide->Sulfoxide m-CPBA (1st eq) Electrophilic O-Transfer Sulfone Sulfone Target Oxidation State: +2 Sulfoxide->Sulfone m-CPBA (2nd eq) Further Oxidation

Figure 2: Stepwise electrophilic oxygen transfer mechanism utilizing m-CPBA.

  • Reagents : Thioether intermediate (1.0 eq, 10.0 g), m-CPBA (70-75% purity, 2.5 eq, ~19.0 g), DCM (150 mL).

  • Procedure :

    • Dissolve the thioether in DCM and cool to 0 °C.

    • Add m-CPBA portionwise over 30 minutes to control the exothermic oxygen transfer.

    • Allow the reaction to warm to RT and stir for 4 hours.

  • Workup & Isolation : Critical Safety Step: Quench the reaction with saturated aqueous Na2S2O3 (100 mL) and stir for 30 minutes to safely destroy any unreacted peroxides. Separate the organic layer and wash with saturated aqueous NaHCO3 (3 × 100 mL) to remove the m-chlorobenzoic acid byproduct. Dry, concentrate, and recrystallize from EtOAc/Hexanes.

  • In-Process Validation : TLC (Hexanes/EtOAc 2:1) will show the polar sulfoxide intermediate initially, which eventually converges to a single, less polar sulfone spot.

Step 4: Acidolytic N-Boc Deprotection

Mechanistic Insight : The tert-butyl carbamate is cleaved using Trifluoroacetic acid (TFA). The reaction is driven to absolute completion by Le Chatelier's principle, as the byproducts (isobutylene and carbon dioxide) evolve as gases and exit the reaction matrix.

  • Reagents : Sulfone intermediate (1.0 eq, 8.0 g), TFA (10.0 eq, ~17 mL), DCM (40 mL).

  • Procedure :

    • Dissolve the sulfone in DCM.

    • Add TFA dropwise at 0 °C.

    • Stir at RT for 2 hours until gas evolution ceases.

  • Workup & Isolation : Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Triturate the resulting crude oil with cold diethyl ether (50 mL). The product, 4-(4-Methoxy-benzenesulfonyl)-piperidine trifluoroacetate salt, will precipitate as a highly pure white solid. Filter and dry under high vacuum.

  • In-Process Validation : 1H NMR (DMSO-d6) will show the disappearance of the massive 9H singlet at ~1.4 ppm (Boc group) and the appearance of a broad NH2+ signal.

Process Analytics & Yield Optimization Data

To ensure reproducibility across different laboratory settings, the following table summarizes the quantitative expectations, reaction parameters, and analytical targets for the synthesis.

Synthesis StepTransformationKey ReagentsTemp / TimeExpected YieldAnalytical QC Target
Step 1 Hydroxyl → MesylateMsCl, TEA, DCM0 °C → RT / 2 h92 - 96%TLC Rf 0.6 (1:1 Hex/EtOAc)
Step 2 Mesylate → Thioether4-MeO-PhSH, K2CO3, DMF80 °C / 6 h80 - 85%LC-MS:[M+H-Boc]+ = 224.1
Step 3 Thioether → Sulfonem-CPBA (2.5 eq), DCM0 °C → RT / 4 h88 - 92%LC-MS: [M+Na]+ = 378.1
Step 4 Sulfone → Amine SaltTFA, DCMRT / 2 h> 95%1H NMR: Loss of 1.4 ppm (9H, s)

Safety & Handling Directives

  • Methanesulfonyl Chloride (MsCl) : Highly toxic and corrosive. Handle exclusively in a fume hood and utilize double-gloving.

  • m-CPBA : Peroxides are potentially explosive when concentrated. Never concentrate an organic solution containing m-CPBA without first performing a rigorous quench with a reducing agent (e.g., Sodium Thiosulfate, Na2S2O3) and verifying the absence of peroxides using starch-iodide indicator paper.

  • Trifluoroacetic Acid (TFA) : Volatile and highly corrosive. Inhalation can cause severe pulmonary damage. Ensure proper ventilation during the concentration step.

References

  • WO2020163689A1 - 20-HETE formation inhibitors Source: Google Patents URL
  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) Source: Common Organic Chemistry URL:[Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid Source: Organic Chemistry Portal URL: [Link]

Method

Application Note: Advanced Purification Protocols for 4-(4-Methoxybenzenesulfonyl)piperidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating workflow for the isolation and purification of 4-(4-Methoxybenzenesulfony...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating workflow for the isolation and purification of 4-(4-Methoxybenzenesulfonyl)piperidine from complex synthetic mixtures.

Introduction & Chemical Context

The piperidine scaffold is a ubiquitous pharmacophore in drug discovery, serving as a critical structural element in over 70 FDA-approved drugs[1]. When hybridized with a sulfonamide moiety, these derivatives exhibit potent bioactivity, frequently utilized in the design of therapeutics targeting bacterial dihydropteroate synthase (DHPS), aromatase in breast cancer, and various G-protein coupled receptors (GPCRs)[2][3].

However, the isolation of piperidine derivatives presents unique chromatographic and physical challenges due to their basic nature and propensity for salt formation[4][5]. 4-(4-Methoxybenzenesulfonyl)piperidine contains two distinct functional domains that dictate its purification strategy:

  • A basic secondary amine (Piperidine ring): Susceptible to protonation, allowing for pH-driven solubility shifts, but prone to severe peak tailing on standard acidic silica gel.

  • An electron-rich, lipophilic sulfonyl group (4-Methoxybenzenesulfonyl): Provides a strong UV chromophore for tracking and drives the molecule's partitioning into organic solvents when in its free-base form.

Physicochemical Properties & Purification Strategy

A successful purification relies on orthogonal techniques that exploit the molecule's specific physicochemical properties. The strategy below transitions from a bulk thermodynamic separation (Liquid-Liquid Extraction) to high-resolution kinetic separation (Chromatography), culminating in a highly crystalline thermodynamic sink (Salt Formation).

Table 1: Physicochemical Properties & Purification Impact
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 255.33 g/mol Dictates mass balance and stoichiometric salt formation calculations.
Predicted pKa ~10.0 – 10.5 (Amine)Enables selective protonation in dilute aqueous acids (pH < 3) for extraction.
Lipophilicity (LogP) ~1.8 – 2.2The free base is highly lipophilic, ensuring quantitative extraction into DCM.
Functional Groups Secondary Amine, SulfonylAmine causes silica tailing; sulfonyl provides a robust UV handle at 254 nm.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that the operator can confirm success at each intermediate stage before proceeding.

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: The crude reaction mixture typically contains unreacted 4-methoxybenzenesulfonyl chloride and neutral byproducts. By lowering the pH, the basic piperidine nitrogen is protonated, forming a water-soluble ammonium salt. Neutral and acidic impurities remain trapped in the organic phase[4][5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidic Wash (Protonation): Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The lower organic layer contains neutral impurities. The upper aqueous layer contains the protonated target compound.

  • Basification (Deprotonation): Isolate the aqueous layer and cool in an ice bath. Slowly add 2M NaOH dropwise while stirring until the solution reaches pH > 12. The solution will become cloudy as the free base precipitates or forms an oil.

  • Re-extraction: Extract the basified aqueous layer with fresh DCM (3 × 10 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Step: Spot the discarded organic layer and the final DCM extract on a TLC plate. The target compound (UV-active) should be entirely absent from the discard and heavily concentrated in the final extract. Verify the pH of the aqueous layers using pH paper during steps 2 and 4.

Protocol B: Flash Column Chromatography

Causality: Free silanol groups (-SiOH) on silica gel are weakly acidic and bind strongly to the basic piperidine nitrogen via hydrogen bonding and ion-exchange interactions. This causes severe peak tailing and co-elution. The addition of a basic modifier like Triethylamine (TEA) competitively neutralizes these active sites, ensuring sharp, symmetrical elution bands[6][7].

Table 2: Chromatographic Solvent Systems Optimization
Solvent SystemAdditiveObservation / Causality
Hexanes / EtOAc (1:1)NoneSevere peak tailing due to basic nitrogen binding to acidic silanols.
DCM / MeOH (95:5)NoneModerate tailing; incomplete resolution from structurally similar amines.
DCM / MeOH (95:5)1% TEA Optimal . TEA competitively neutralizes silanols, yielding sharp peaks[6][7].

Step-by-Step Methodology:

  • Column Preparation: Pack the silica gel column using DCM containing 1% TEA (v/v) to pre-neutralize the stationary phase.

  • Sample Loading: Dissolve the LLE-purified free base in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using an isocratic system of 94:5:1 DCM/MeOH/TEA. Collect fractions.

  • Concentration: Combine fractions containing the pure product and evaporate under reduced pressure.

  • Self-Validation Step: Perform a 2D TLC on the purified fraction. Spot the sample, run it, dry the plate, rotate 90 degrees, and run again. A single spot exactly on the diagonal confirms the compound is stable on silica and not degrading during transit.

Protocol C: Hydrochloride Salt Formation & Recrystallization

Causality: Free-base piperidines can be oils or amorphous solids that trap solvent and trace impurities. Converting the amine to a hydrochloride salt increases crystallinity and thermodynamic stability, allowing for a final polishing step via recrystallization.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the chromatographed free base in anhydrous diethyl ether (5 mL/g). Slowly add 2.0 equivalents of 1M HCl in ether dropwise under vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at room temperature, then filter the solid via a Büchner funnel. Wash with ice-cold ether.

  • Recrystallization: Dissolve the crude salt in a minimum amount of boiling absolute ethanol. Slowly add diethyl ether until the solution becomes slightly turbid. Allow to cool undisturbed to room temperature, then transfer to an ice bath to maximize crystal yield.

  • Self-Validation Step: Determine the melting point of the isolated crystals. A sharp melting point range (< 2 °C) validates the removal of amorphous impurities and confirms a highly ordered crystal lattice.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) AcidWash 1M HCl Extraction (Aqueous Phase) Crude->AcidWash Dissolve in DCM OrgDiscard Organic Phase (Neutral Impurities) AcidWash->OrgDiscard Separation Basify Basification (pH >12) & DCM Extraction AcidWash->Basify Retain Aqueous Flash Silica Chromatography (DCM/MeOH + 1% TEA) Basify->Flash If basic impurities are present Salt HCl Salt Precipitation (Ether/HCl) Basify->Salt If high purity free base Flash->Salt Evaporate & Redissolve Pure Pure Target Compound (>99% Purity) Salt->Pure Filtration & Recrystallization

Workflow for the purification of 4-(4-Methoxybenzenesulfonyl)piperidine.

Analytical Validation

To confirm the absolute purity of the final 4-(4-Methoxybenzenesulfonyl)piperidine hydrochloride salt, perform the following analyses:

  • LC-MS (ESI+): The mass spectrum should display a dominant[M+H]⁺ peak at m/z 256.1. Ensure no peaks corresponding to bis-sulfonylated byproducts or unreacted piperidine are present.

  • ¹H NMR (DMSO-d₆): The protonation of the piperidine nitrogen will cause a distinct downfield shift (~0.5 - 1.0 ppm) of the adjacent alpha-protons compared to the free base. The integration ratio between the 4-methoxy protons (singlet, 3H) and the piperidine ring protons must perfectly align with the theoretical structure.

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC (National Institutes of Health). 2

  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. MDPI. 3

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. 1

  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem. 4

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem. 5

  • Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)piperidine using Automated Flash Column Chromatography. Benchchem. 6

  • (e)-1-benzyl-3-(1-iodoethylidene)piperidine - Organic Syntheses Procedure. Organic Syntheses. 7

Sources

Application

Developing in vitro assays for 4-(4-Methoxy-benzenesulfonyl)-piperidine activity

Application Note: Developing In Vitro Assays for 4-(4-Methoxy-benzenesulfonyl)-piperidine Derivatives as Selective MMP-13 Inhibitors Scientific Rationale & Scaffold Mechanics The compound 4-(4-Methoxy-benzenesulfonyl)-pi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing In Vitro Assays for 4-(4-Methoxy-benzenesulfonyl)-piperidine Derivatives as Selective MMP-13 Inhibitors

Scientific Rationale & Scaffold Mechanics

The compound 4-(4-Methoxy-benzenesulfonyl)-piperidine serves as a highly privileged pharmacophore in modern drug discovery, primarily utilized as the core structural scaffold for designing potent Matrix Metalloproteinase (MMP) inhibitors[1]. When functionalized at the 4-position of the piperidine ring (e.g., with a zinc-chelating hydroxamic acid), this scaffold exhibits exceptional oral bioavailability and selectivity for MMP-13 (collagenase-3), a primary driver of type II collagen degradation in osteoarthritis[1].

The Causality of Selectivity: Why choose the 4-methoxybenzenesulfonyl moiety? MMPs are zinc-dependent endopeptidases with highly conserved active sites, making selectivity notoriously difficult to achieve. However, the S1' specificity pocket varies significantly across the MMP family. MMP-1 possesses a shallow S1' pocket, whereas MMP-13 features a deep, hydrophobic S1' channel. The bulky, elongated 4-methoxybenzenesulfonyl group acts as a precise structural "key," perfectly occupying the deep S1' pocket of MMP-13 while sterically clashing with the shallow pocket of MMP-1[1]. This steric exclusion is the fundamental mechanism driving the compound's selectivity and reducing off-target toxicities (such as musculoskeletal syndrome) historically associated with broad-spectrum MMP inhibitors.

MMP13_Inhibition Compound 4-(4-Methoxy-benzenesulfonyl) -piperidine Scaffold S1Pocket S1' Specificity Pocket (Deep Cavity) Compound->S1Pocket Methoxy-phenyl insertion Zinc Catalytic Zinc Ion (Zn2+) Compound->Zinc Zinc chelation (via functional group) MMP13 MMP-13 Enzyme (Active State) Inhibited Inhibited MMP-13 (Cartilage Protection) MMP13->Inhibited Conformational lock S1Pocket->MMP13 Zinc->MMP13

Fig 1: Structural mechanism of MMP-13 inhibition by the 4-(4-Methoxy-benzenesulfonyl)-piperidine scaffold.

Assay Cascade Design

To validate the biological activity of derivatives built upon the 4-(4-Methoxy-benzenesulfonyl)-piperidine scaffold, a self-validating, multi-tiered assay cascade is required. The workflow progresses from high-throughput biochemical screening to functional cellular models, ensuring that purely enzymatic potency translates to physiological efficacy.

Workflow Start Compound Synthesis & QC Biochem Primary Screen: FRET MMP-13 Assay Start->Biochem Solubilized in DMSO Selectivity Counter-Screen: MMP-1 / MMP-3 Assays Biochem->Selectivity IC50 < 100 nM Cellular Secondary Screen: Chondrocyte Degradation Selectivity->Cellular >100x Selectivity Tox Cytotoxicity Assay (CellTiter-Glo) Cellular->Tox Efficacy Confirmed Hit Lead Candidate Selection Tox->Hit Non-toxic (CC50 > 10 µM)

Fig 2: Logical progression of the in vitro screening cascade for MMP-13 inhibitors.

Experimental Protocols

Protocol 1: FRET-Based Biochemical Assay for MMP-13 Inhibition

This assay utilizes a fluorogenic peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). When intact, the Dpa group quenches the Mca fluorophore. Cleavage by MMP-13 separates the two, generating a fluorescent signal directly proportional to enzyme activity.

Application Scientist Insight (Causality): The 4-arylsulfonylpiperidine core is highly lipophilic. If standard aqueous buffers are used, the compound will adhere to the polystyrene walls of the microplate, artificially lowering the local concentration and resulting in false-negative IC50 values. To prevent this, 0.05% Brij-35 (a non-ionic detergent) must be included in the assay buffer to keep the compound in solution. Furthermore, 10 µM ZnCl₂ is added to prevent the chelating functional groups from stripping structural zinc from the enzyme, which would cause irreversible denaturation rather than reversible competitive inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM CaCl₂, 10 µM ZnCl₂, 0.05% Brij-35).

  • Compound Dilution: Serially dilute the 4-(4-Methoxy-benzenesulfonyl)-piperidine derivatives in 100% DMSO (10-point curve, 1:3 dilution). Transfer to a 384-well black microplate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Addition: Add 0.5 nM recombinant human MMP-13 (catalytic domain) to all wells except the "No Enzyme" control wells. Incubate at room temperature for 30 minutes to allow compound-enzyme equilibrium.

  • Substrate Initiation: Add 2 µM FRET substrate to all wells to initiate the reaction.

  • Kinetic Reading: Immediately read the plate on a fluorescence microplate reader (Ex: 328 nm, Em: 393 nm) continuously for 30 minutes. Calculate the initial velocity (V0) from the linear portion of the curve.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the DMSO control (Max signal) and No Enzyme control (Min signal). The assay is only valid if

    
    .
    
Protocol 2: Chondrocyte-Based Type II Collagen Degradation Assay

Biochemical potency does not guarantee cellular permeability or efficacy within a dense extracellular matrix (ECM). This secondary assay evaluates the compound's ability to halt cartilage degradation in a physiologically relevant cellular model.

Application Scientist Insight (Causality): Resting primary chondrocytes express negligible levels of MMP-13. To create a disease-relevant model of osteoarthritis, the cells must be stimulated with IL-1β , a pro-inflammatory cytokine that robustly upregulates endogenous MMP-13 transcription. A parallel cytotoxicity screen (e.g., ATP quantification) is strictly required here; otherwise, a toxic compound that kills the cells will falsely appear as a "potent inhibitor" of collagen degradation simply because dead cells do not secrete proteases.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human articular chondrocytes into 96-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Culture for 48 hours to allow ECM deposition.
    
  • Starvation: Wash cells and replace with serum-free DMEM for 12 hours to establish a baseline metabolic state.

  • Compound Pre-treatment: Treat cells with the test compounds (1 µM and 10 µM) for 2 hours.

  • Stimulation: Add 10 ng/mL recombinant human IL-1β to the wells. Incubate for 48 hours at 37°C.

  • Supernatant Harvest & ELISA: Collect the culture supernatant and quantify cleaved Type II collagen fragments using a highly specific C2C ELISA kit.

  • Viability Counter-Screen: Immediately add CellTiter-Glo reagent to the remaining cells in the 96-well plate to quantify intracellular ATP. Discard any compound showing >10% reduction in cell viability compared to the DMSO control.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data, demonstrating how functionalizing the inactive 4-(4-Methoxy-benzenesulfonyl)-piperidine core yields a highly selective clinical candidate compared to a broad-spectrum control[1].

Compound / ScaffoldMMP-13 IC50 (nM)MMP-1 IC50 (nM)Selectivity (MMP-1/13)Cartilage Degradation Inhibition (%)Chondrocyte Viability (%)
4-(4-Methoxy-benzenesulfonyl)-piperidine (Core Scaffold) >10,000>10,000N/A< 5%99%
Derivative 55 (Hydroxamate Functionalized) 12.4>5,000>400x 85%98%
Marimastat (Broad-spectrum Control) 3.25.11.6x92%97%

Table 1: Comparative in vitro profiling. The unfunctionalized core acts purely as a structural anchor. When equipped with a zinc-binding group (Derivative 55), it achieves profound selectivity over MMP-1, effectively halting cellular collagen degradation without inducing cytotoxicity.

References

  • Aranapakam, V., Davis, J. M., Grosu, G. T., Baker, J., Ellingboe, J., Zask, A., Levin, J. I., Sandanayaka, V. P., Du, M., Skotnicki, J. S., DiJoseph, J. F., Sung, A., Sharr, M. A., Killar, L. M., Walter, T., Jin, G., Cowling, R., Tillett, J., Zhao, W., … Xu, Z. B. (2003). Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376–2396.[Link]

Sources

Method

Application Note: Strategic Derivatization Workflows for 4-(4-Methoxybenzenesulfonyl)piperidine in Drug Discovery

Introduction & Mechanistic Rationale The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, forming the structural backbone of over 70 FDA-approved commercial drugs . Within this class, 4-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, forming the structural backbone of over 70 FDA-approved commercial drugs . Within this class, 4-(4-methoxybenzenesulfonyl)piperidine represents a highly versatile, bifunctional building block.

The structural anatomy of this molecule offers two distinct pharmacological advantages:

  • The Sulfone Moiety: Acts as a robust hydrogen-bond acceptor and a metabolically stable bioisostere for amides.

  • The Methoxyarene Group: Provides a lipophilic interaction vector that can engage deep hydrophobic pockets in target receptors.

Historically, derivatives of this scaffold have been pivotal in the discovery of highly selective muscarinic M2 receptor antagonists and potent, orally active Matrix Metalloproteinase (MMP) inhibitors . To leverage this scaffold for novel compound libraries, researchers must master its two primary derivatization nodes: the N1 secondary amine and the C4 alpha-sulfone carbon.

Chemical Anatomy and Derivatization Nodes

The derivatization of 4-(4-methoxybenzenesulfonyl)piperidine is governed by the distinct electronic environments of its two reactive sites.

  • Node 1 (N1 Secondary Amine): This site is highly nucleophilic. It is the primary target for tuning the pharmacokinetic (PK) properties of the molecule via the addition of lipophilic tails, basic centers, or metabolic blocking groups.

  • Node 2 (C4 Alpha-Sulfone Carbon): The strong electron-withdrawing nature of the adjacent sulfone group significantly acidifies the C4 proton (

    
    ). This allows for the generation of a localized carbanion, enabling electrophilic trapping. This specific node is critical for installing zinc-binding groups (ZBGs), such as hydroxamic acids, required for MMP inhibition .
    

Derivatization Scaffold 4-(4-Methoxybenzenesulfonyl) piperidine Node1 N1-Position (Secondary Amine) Scaffold->Node1 Nucleophilic Substitution Node2 C4-Position (Alpha-Sulfone CH) Scaffold->Node2 Deprotonation (LiHMDS) RedAm Reductive Amination (Alkyl/Aryl Groups) Node1->RedAm Acyl Acylation/Sulfonylation (Amides/Sulfonamides) Node1->Acyl AlphaAlk Alpha-Alkylation (Steric Tuning) Node2->AlphaAlk Hydrox Hydroxamic Acid (MMP Inhibitors) Node2->Hydrox

Fig 1. Bimodal derivatization pathways of 4-(4-methoxybenzenesulfonyl)piperidine.

Experimental Protocols & Causality

Protocol A: Chemoselective N-Alkylation via Reductive Amination (Node 1)

Causality & Expert Insight: Direct alkylation of secondary amines with alkyl halides frequently results in over-alkylation (yielding undesired quaternary ammonium salts) and requires harsh basic conditions that can trigger


-elimination of the sulfone. Reductive amination is the superior choice. By utilizing Sodium Triacetoxyborohydride (STAB), a mild reducing agent, the reaction chemoselectively reduces the transient iminium ion without reducing the starting aldehyde or ketone.

Step-by-Step Methodology:

  • Iminium Formation: In an oven-dried flask under nitrogen, dissolve 4-(4-methoxybenzenesulfonyl)piperidine (1.0 eq, 5.0 mmol) and the target aldehyde (1.1 eq, 5.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL).

  • Acid Catalysis: Add glacial acetic acid (0.1 eq, 0.5 mmol) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add STAB (1.5 eq, 7.5 mmol) over 10 minutes to prevent thermal spiking. Stir the suspension at room temperature for 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous

    
     (20 mL). Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Protocol B: C4-Alpha Functionalization for Hydroxamic Acid Synthesis (Node 2)

Causality & Expert Insight: To functionalize the C4 position, the N1 amine must first be protected (e.g., via a Boc group). If left unprotected, the strong base will deprotonate the amine (


) alongside the alpha-sulfone proton, creating a highly reactive and messy dianion. Lithium hexamethyldisilazide (LiHMDS) is explicitly chosen over n-Butyllithium because LiHMDS is sterically hindered and non-nucleophilic, preventing destructive nucleophilic attack on the sulfone sulfur. The reaction must be strictly maintained at -78 °C to stabilize the alpha-sulfonyl carbanion and prevent ring-opening.

Workflow Step1 1. N-Protection (Boc2O) Step2 2. Deprotonation (LiHMDS, -78°C) Step1->Step2 Step3 3. Electrophile (ClCO2Et) Step2->Step3 Step4 4. Hydroxaminolysis (NH2OH, KOH) Step3->Step4 Step5 5. Deprotection (TFA/DCM) Step4->Step5

Fig 2. Step-by-step workflow for C4-alpha hydroxamic acid functionalization.

Step-by-Step Methodology:

  • Deprotonation: Dissolve N-Boc-4-(4-methoxybenzenesulfonyl)piperidine (1.0 eq, 3.0 mmol) in anhydrous THF (15 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.0 M in THF, 1.2 eq, 3.6 mmol) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophilic Trapping: Add ethyl chloroformate (1.5 eq, 4.5 mmol) dropwise. Maintain at -78 °C for 2 hours, then slowly allow the reaction to warm to room temperature over 4 hours. Quench with saturated

    
     and extract with EtOAc.
    
  • Hydroxaminolysis: Dissolve the resulting alpha-ester intermediate in methanol (10 mL). Add hydroxylamine hydrochloride (5.0 eq) and KOH (10.0 eq). Stir at room temperature for 16 hours. Neutralize with 1M HCl, extract with EtOAc, and concentrate.

  • Deprotection: Treat the crude hydroxamic acid with a 20% Trifluoroacetic acid (TFA) in DCM solution (10 mL) for 2 hours at room temperature to cleave the Boc group. Concentrate under reduced pressure and purify via reverse-phase preparative HPLC.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized libraries, rigorous analytical validation is required at each derivatization step. The table below summarizes the expected quantitative parameters and self-validating analytical markers for the described workflows.

Derivatization RouteKey Reagents & SolventsTemp / TimeExpected YieldKey Analytical Marker (1H NMR / MS)
N-Reductive Amination Aldehyde, STAB, DCE, AcOHRT / 12h75–90%Disappearance of N-H broad singlet (~2.5 ppm); Expected

mass shift.
N-Acylation Acid Chloride, TEA, DCM0 °C to RT / 4h85–95%Downfield shift of equatorial alpha-protons adjacent to N1 (~3.8–4.5 ppm).
C4-Carboxylation LiHMDS, Ethyl Chloroformate, THF-78 °C / 2h60–75%Loss of C4-H multiplet (~3.1 ppm); Appearance of ethyl ester peaks (1.2 ppm, 4.1 ppm).
Hydroxamic Acid Formation

, KOH, MeOH
RT / 16h50–65%Appearance of broad OH and NH signals (~9.0–10.5 ppm in DMSO-d6).

References

  • Becker, D. P., Villamil, C. I., Barta, T. E., Bedell, L. J., Boehm, T. L., DeCrescenzo, G. A., Freskos, J. N., Getman, D. P., Hockerman, S., Heintz, R., et al. (2005). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. Journal of Medicinal Chemistry, 48(21), 6713–6730. URL:[Link]

  • Billard, W., Binch, H., Bratzler, K., Chen, L. Y., Crosby, G. Jr., Duffy, R. A., Dugar, S., Lachowicz, J., McQuade, R., Pushpavanam, P., Ruperto, V. B., Taylor, L. A., & Clader, J. W. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters, 10(19), 2209–2212. URL:[Link]

  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Common issues in 4-(4-Methoxy-benzenesulfonyl)-piperidine synthesis

Welcome to the Technical Support Center for the synthesis of 4-(4-Methoxybenzenesulfonyl)piperidine . This guide is designed for researchers and drug development professionals to troubleshoot the standard three-phase syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Methoxybenzenesulfonyl)piperidine . This guide is designed for researchers and drug development professionals to troubleshoot the standard three-phase synthetic route: thioetherification, oxidation, and deprotection[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind common synthetic failures and provide self-validating workflows to ensure high-yield, reproducible results.

Synthetic Strategy Overview

SynthesisWorkflow SM Starting Materials: 1-Boc-4-bromopiperidine + 4-Methoxybenzenethiol Step1 Phase 1: Thioetherification Reagents: K2CO3, DMF Temp: 60°C SM->Step1 Int1 Intermediate 1: 1-Boc-4-(4-methoxyphenylthio)piperidine Step1->Int1 SN2 Reaction Step2 Phase 2: Oxidation Reagents: mCPBA (2.5 eq), DCM Temp: 0°C to RT Int1->Step2 Int2 Intermediate 2: 1-Boc-4-(4-methoxybenzenesulfonyl)piperidine Step2->Int2 Sulfone Formation Step3 Phase 3: Boc Deprotection Reagents: TFA / DCM Temp: RT Int2->Step3 Product Final Product: 4-(4-Methoxybenzenesulfonyl)piperidine Step3->Product Cleavage

Figure 1: Three-step synthetic workflow for 4-(4-Methoxybenzenesulfonyl)piperidine.

Phase 1: Thioetherification (Nucleophilic Substitution)

Q: Why am I isolating the elimination byproduct (1-Boc-1,2,3,6-tetrahydropyridine) instead of my desired thioether? A: This is a classic competition between kinetic and thermodynamic control. The 4-position of the piperidine ring is sterically hindered. When the leaving group (e.g., bromide) occupies the axial position, the anti-periplanar


-hydrogens are perfectly aligned for an E2 elimination. While the thiolate anion is a highly polarizable, excellent nucleophile that favors the SN2 pathway, applying excessive heat (>90°C) or using overly strong bases (like NaH or KOtBu) provides the activation energy necessary to drive the reaction toward the thermodynamically favored E2 alkene byproduct.
Solution: Strictly maintain the reaction temperature at 60°C and use a mild base like K₂CO₃ in a polar aprotic solvent (DMF) to maximize the SN2 trajectory.

Mechanism SM 1-Boc-4-bromopiperidine + Thiolate Anion SN2 Pathway A: SN2 (Desired) Moderate Temp (60°C) Polar Aprotic Solvent SM->SN2 Kinetic Control E2 Pathway B: E2 (Undesired) High Temp (>90°C) Strong Base SM->E2 Thermodynamic Control ProdSN2 Thioether Product (High Yield) SN2->ProdSN2 ProdE2 1-Boc-1,2,3,6-tetrahydropyridine (Elimination Byproduct) E2->ProdE2

Figure 2: Competing SN2 and E2 pathways during thioetherification of 4-bromopiperidine.

Q: My 4-methoxybenzenethiol starting material is forming a disulfide dimer. How do I prevent this? A: Thiols are highly susceptible to oxidative dimerization into disulfides (bis(4-methoxyphenyl) disulfide) in the presence of atmospheric oxygen and base. Solution: Thoroughly degas your DMF by sparging with nitrogen or argon for 15 minutes prior to base addition. Run the reaction under a strict inert atmosphere.

Phase 2: Thioether Oxidation to Sulfone

Q: LC-MS shows a mixture of sulfoxide and sulfone. How do I drive the oxidation to completion? A: Oxidation of thioethers occurs in two distinct, stepwise kinetic stages: a rapid initial oxidation to the sulfoxide, followed by a significantly slower oxidation to the sulfone[2]. If the reaction is quenched prematurely or if the oxidant is depleted, the intermediate sulfoxide persists. Solution: Ensure you are using at least 2.5 to 3.0 equivalents of mCPBA. Allow the reaction to warm to room temperature and stir for a minimum of 4 hours. Alternatively, switch to Oxone (potassium peroxymonosulfate) in MeOH/H₂O, which is highly chemoselective for sulfone formation and avoids organic peroxide hazards[2].

Q: I am having trouble removing m-chlorobenzoic acid byproducts during workup. What is the best method? A: m-Chlorobenzoic acid (the byproduct of mCPBA) has a pKa of ~3.8. It must be fully deprotonated to partition into the aqueous phase. Solution: Wash the organic layer aggressively with saturated aqueous NaHCO₃ (pH ~8). The basic wash converts the acid into the highly water-soluble sodium m-chlorobenzoate salt.

Phase 3: N-Boc Deprotection & Isolation

Q: What is the most reliable way to remove the Boc group without degrading the sulfone? A: The tert-butyloxycarbonyl (Boc) group is cleaved via acid-catalyzed hydrolysis. The mechanism relies on protonation of the carbamate carbonyl, followed by the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and decarboxylation[3]. The sulfone moiety is highly stable to these acidic conditions. Solution: Use a 1:2 volumetric ratio of Trifluoroacetic acid (TFA) to Dichloromethane (DCM) at room temperature for 2 hours.

Q: The final free base is highly polar and difficult to extract from water. How should I isolate it? A: 4-(arylsulfonyl)piperidines are highly water-soluble as free bases. Solution: Do not attempt an aqueous free-base extraction. Instead, isolate the product as the TFA salt. After the deprotection step, concentrate the reaction mixture under reduced pressure to remove excess TFA, then triturate the resulting oil with cold diethyl ether. The TFA salt will precipitate as a clean, filterable white solid.

Quantitative Process Parameters

PhaseObjectiveKey ReagentsTemp (°C)Time (h)Expected Yield
1 ThioetherificationK₂CO₃ (1.5 eq), DMF601280–85%
2 OxidationmCPBA (2.5 eq), DCM0

25
4–690–95%
3 DeprotectionTFA / DCM (1:2 v/v)252>95%

Self-Validating Experimental Protocol

Step 1: Thioetherification

  • Charge a flame-dried flask with 1-Boc-4-bromopiperidine (1.0 eq) and anhydrous DMF (0.2 M). Sparge with N₂ for 15 min.

  • Add K₂CO₃ (1.5 eq) and 4-methoxybenzenethiol (1.1 eq).

  • Stir at 60°C for 12 hours under N₂.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The starting material (Rf = 0.5, UV inactive, stains with KMnO₄) should be fully consumed. The product appears at Rf = 0.4 (UV active). LC-MS: [M+H-tBu]⁺ m/z 268.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine, dry over Na₂SO₄, and concentrate.

Step 2: Oxidation

  • Dissolve the crude thioether (1.0 eq) in DCM (0.1 M) and cool to 0°C in an ice bath.

  • Portion-wise add mCPBA (77% max purity, 2.5 eq) to control the exotherm.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 2:1). The sulfone product appears at Rf = 0.3. LC-MS:[M+H-tBu]⁺ m/z 300.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (10 min stir) to destroy unreacted peroxides. Wash with saturated aqueous NaHCO₃ (3x) to remove m-chlorobenzoic acid. Dry and concentrate.

Step 3: Boc Deprotection

  • Dissolve the sulfone intermediate in DCM (0.1 M).

  • Add TFA (half the volume of DCM) dropwise.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The highly polar product remains near the baseline (Rf = 0.1) and is ninhydrin active. LC-MS: [M+H]⁺ m/z 256.

  • Isolation: Concentrate the mixture under reduced pressure to a thick oil. Add cold diethyl ether dropwise with vigorous stirring until a white precipitate forms. Filter and dry under a vacuum to yield the 4-(4-Methoxybenzenesulfonyl)piperidine TFA salt.

References

  • Buchanan, J. L., Bregman, H., Chakka, N., et al. (2010). WO2010022055A2 - Inhibitors of voltage-gated sodium channels. Google Patents.
  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters. (Referenced via RSC Advances, 2022). URL: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the In Vitro Bioactivity of 4-(4-Methoxy-benzenesulfonyl)-piperidine: A Comparative Guide

For researchers, scientists, and drug development professionals, the validation of a novel compound's bioactivity is a critical step in the journey from discovery to potential therapeutic application. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the validation of a novel compound's bioactivity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, objective comparison of the in vitro performance of 4-(4-Methoxy-benzenesulfonyl)-piperidine against other relevant compounds, supported by experimental data and detailed protocols. The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its versatility in targeting a wide range of biological entities.[1][2][3][4] This document will focus on a hypothetical scenario where 4-(4-Methoxy-benzenesulfonyl)-piperidine has been identified as a potential inhibitor of a specific enzyme crucial in a disease pathway.

Introduction to 4-(4-Methoxy-benzenesulfonyl)-piperidine and its Postulated Mechanism of Action

4-(4-Methoxy-benzenesulfonyl)-piperidine is a synthetic compound featuring a piperidine ring, a core structure in many biologically active molecules.[1][3][4] The methoxy-benzenesulfonyl group suggests potential interactions with enzymatic targets through hydrogen bonding and hydrophobic interactions. For the purpose of this guide, we will postulate that 4-(4-Methoxy-benzenesulfonyl)-piperidine has been identified through in silico screening as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a known immune evasion mechanism in various cancers. Therefore, its inhibition is a promising strategy in immuno-oncology.

This guide will compare the in vitro bioactivity of 4-(4-Methoxy-benzenesulfonyl)-piperidine (referred to as Compound A) with two other known IDO1 inhibitors:

  • Epacadostat (INCB024360): A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.

  • Navoximod (GDC-0919): Another well-characterized IDO1 inhibitor with a distinct chemical scaffold.

The following sections will detail the experimental protocols for validating and comparing the bioactivity of these compounds, present the comparative data in a clear format, and provide visual representations of the underlying pathways and workflows.

Experimental Validation: A Step-by-Step Approach

To rigorously assess the in vitro bioactivity of Compound A and its comparators, a series of well-established assays will be employed. The causality behind each experimental choice is to build a comprehensive profile of the compound's potency, selectivity, and potential mechanism of action.

Primary Enzyme Inhibition Assay: Determining Potency (IC50)

The initial step is to determine the half-maximal inhibitory concentration (IC50) of each compound against purified human IDO1 enzyme. This assay directly measures the compound's ability to inhibit the target enzyme's activity.

Experimental Protocol: IDO1 Enzyme Inhibition Assay

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Ascorbic acid (reducing agent)

    • Methylene blue (cofactor)

    • Catalase

    • Potassium phosphate buffer (pH 6.5)

    • Test compounds (Compound A, Epacadostat, Navoximod) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

    • Add 5 µL of varying concentrations of the test compounds or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 85 µL of the reaction mixture to each well.

    • Initiate the enzymatic reaction by adding 10 µL of recombinant human IDO1 enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid.

    • Incubate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Incubate at room temperature for 10 minutes to allow color development.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Diagram: Experimental Workflow for IDO1 Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Reaction Mixture D Add Reaction Mixture A->D B Prepare Compound Dilutions C Add Compounds to Plate B->C C->D E Initiate with IDO1 Enzyme D->E F Incubate at 37°C E->F G Stop Reaction (TCA) F->G H Incubate at 60°C G->H I Centrifuge & Transfer Supernatant H->I J Add Ehrlich's Reagent I->J K Measure Absorbance at 490 nm J->K L Calculate % Inhibition K->L M Determine IC50 L->M G cluster_pathway Kynurenine Pathway cluster_effect Immunological Effect Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Suppression Immune Suppression Kynurenine->Suppression TCell T-Cell Suppression->TCell Inhibitor Compound A Epacadostat Navoximod Inhibitor->IDO1 Inhibition

Caption: Inhibition of IDO1 blocks tryptophan catabolism and subsequent immune suppression.

Conclusion

This guide provides a framework for the in vitro validation of 4-(4-Methoxy-benzenesulfonyl)-piperidine as a hypothetical IDO1 inhibitor. The presented protocols and comparative data analysis demonstrate a scientifically rigorous approach to characterizing a novel compound's bioactivity. While Compound A may not be as potent as the established comparators in this hypothetical scenario, its unique profile suggests it could be a valuable lead for further drug discovery efforts. The combination of enzymatic and cellular assays, along with cytotoxicity profiling, provides a solid foundation for making informed decisions in the early stages of drug development. The principles and methodologies outlined here are broadly applicable to the in vitro validation of other small molecule inhibitors. [5][6][7][8]

References

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI.
  • Pharmacological screening of synthetic piperidine deriv
  • Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Deriv
  • Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro valid
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • Virtual screening, identification and in vitro validation of small molecule GDP mannose dehydrogenase inhibitors.
  • Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. PubMed.
  • Full article: Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characteris
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Applic
  • 1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide. Benchchem.
  • 4-(4-Methoxybenzyl)piperidine hydrochloride. Chem-Impex.
  • 4-Benzylpiperidine. Wikipedia.
  • 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Chem-Impex.
  • 101769-01-1|4-(4-Methoxy-benzenesulfonyl)-piperidine. BLDpharm.
  • 4-(4-Methoxyphenyl)piperidine. PubChem.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
  • A Comparative Analysis of 1-(3-Methoxypropyl)-4-piperidinamine and Other Piperidine Building Blocks for Drug Discovery. Benchchem.
  • 4-(4-Methoxyphenyl)piperidine hydrochloride. Sigma-Aldrich.
  • 1-Benzenesulfonyl-piperidine-4-carboxylic acid. Chem-Impex.
  • Piperidines. Chemenu.

Sources

Comparative

Comparing efficacy of 4-(4-Methoxy-benzenesulfonyl)-piperidine with other sulfonylpiperidines

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds and molecular targets is paramount. One such promising avenue is the inhibition of bacterial thymidylate kinase (TMK)...

Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds and molecular targets is paramount. One such promising avenue is the inhibition of bacterial thymidylate kinase (TMK), an essential enzyme for DNA synthesis and repair.[1][2][3][4] This guide provides a comprehensive comparison of the potential antibacterial efficacy of 4-(4-Methoxy-benzenesulfonyl)-piperidine against other structurally related sulfonylpiperidines, with a focus on their activity against Gram-positive pathogens. Drawing upon established structure-activity relationships (SAR) within this chemical class, we will delve into the rationale for experimental design, detailed protocols for comparative analysis, and an interpretation of expected outcomes.

Introduction: The Imperative for Novel Antibacterials and the Promise of TMK Inhibition

The rise of multidrug-resistant bacteria, particularly Gram-positive organisms like Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health.[2] This has catalyzed the search for new antibacterial agents that act on novel targets, thereby circumventing existing resistance mechanisms. Bacterial thymidylate kinase (TMK) has emerged as an attractive target because it is essential for bacterial survival and possesses sufficient structural differences from its human counterpart to allow for selective inhibition.[3][4][5][6]

The sulfonylpiperidine scaffold has been identified as a promising starting point for the development of potent and selective TMK inhibitors.[4] These compounds typically feature a piperidine ring linked to a substituted benzenesulfonyl group, with additional functionalities that can be modified to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on a comparative analysis of 4-(4-Methoxy-benzenesulfonyl)-piperidine and other key sulfonylpiperidine analogs to elucidate the structural determinants of their antibacterial efficacy.

The Sulfonylpiperidine Pharmacophore: A Structural Overview

The general structure of the sulfonylpiperidine derivatives under consideration is characterized by a central piperidine ring, a sulfonyl linker, and a substituted aromatic ring. Variations in the substituents on the aromatic ring and the piperidine core can significantly impact the compound's interaction with the target enzyme and its overall antibacterial activity.

Comparative Efficacy Analysis: 4-(4-Methoxy-benzenesulfonyl)-piperidine and Key Analogs

While direct, head-to-head experimental data for 4-(4-Methoxy-benzenesulfonyl)-piperidine is not extensively available in the public domain, we can extrapolate its potential efficacy based on the well-documented structure-activity relationships of similar sulfonylpiperidine compounds. For this comparative guide, we will consider the following compounds:

  • Compound A: 4-(4-Methoxy-benzenesulfonyl)-piperidine (The focus of our investigation)

  • Compound B: 4-(Benzenesulfonyl)-piperidine (Unsubstituted analog)

  • Compound C: 4-(4-Chloro-benzenesulfonyl)-piperidine (Electron-withdrawing substituent)

  • Compound D: 4-(4-Methyl-benzenesulfonyl)-piperidine (Electron-donating substituent)

The selection of these analogs allows for a systematic evaluation of the influence of the para-substituent on the benzenesulfonyl ring on antibacterial activity.

Hypothetical Efficacy Based on Structure-Activity Relationships

Based on published research on sulfonylpiperidine-based TMK inhibitors, we can hypothesize the following trends in antibacterial efficacy:

  • Hydrophobicity and Electronic Effects: The nature of the substituent on the phenyl ring influences the compound's overall hydrophobicity and electronic properties, which in turn can affect its ability to penetrate the bacterial cell wall and bind to the target enzyme.[7]

  • Methoxy Group (Compound A): The methoxy group is a moderately activating, electron-donating group. Its presence may enhance binding interactions with specific residues in the TMK active site through hydrogen bonding or dipole-dipole interactions.

  • Unsubstituted Phenyl (Compound B): This compound serves as a baseline for evaluating the impact of substituents.

  • Chloro Group (Compound C): The chloro group is an electron-withdrawing group that can alter the electronic distribution of the phenyl ring and potentially engage in halogen bonding with the target protein.

  • Methyl Group (Compound D): The methyl group is a weakly electron-donating and hydrophobic group, which could influence binding through van der Waals interactions.

Experimental Design for Comparative Efficacy Testing

To rigorously compare the antibacterial efficacy of these sulfonylpiperidine derivatives, a standardized and well-controlled experimental workflow is essential. The following protocols are designed to provide a comprehensive evaluation of their in vitro activity.

Synthesis of Sulfonylpiperidine Derivatives

The synthesis of the target compounds can be achieved through a standard nucleophilic substitution reaction between piperidine and the corresponding substituted benzenesulfonyl chloride in the presence of a suitable base.

Diagram of the General Synthetic Pathway

Synthesis Piperidine Piperidine Reaction Nucleophilic Substitution Piperidine->Reaction Substituted_Sulfonyl_Chloride Substituted Benzenesulfonyl Chloride (R-Ph-SO2Cl) Substituted_Sulfonyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Product 4-(Substituted-benzenesulfonyl)-piperidine Reaction->Product

Caption: General synthetic scheme for sulfonylpiperidine derivatives.

Antimicrobial Susceptibility Testing

The primary method for evaluating the antibacterial efficacy of these compounds is to determine their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive bacteria.

1. Bacterial Strains:

  • Staphylococcus aureus (ATCC 29213 - Methicillin-sensitive)
  • Methicillin-resistant Staphylococcus aureus (MRSA, e.g., ATCC 43300)
  • Enterococcus faecalis (ATCC 29212)

2. MIC Determination via Broth Microdilution:

This method is considered a gold standard for quantitative antimicrobial susceptibility testing.[8][9]

Protocol:

  • Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of each sulfonylpiperidine compound in dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of the appropriate compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as positive (no drug) and negative (no bacteria) controls, respectively.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the Broth Microdilution Workflow

MIC_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation_read Incubation & Reading Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Stock->Serial_Dilution Inoculate_Plate Inoculate Wells Serial_Dilution->Inoculate_Plate Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculum Diluted Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Inoculum Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation and Interpretation

The obtained MIC values should be tabulated for a clear and direct comparison of the compounds' potencies.

Table 1: Hypothetical MIC Values (µg/mL) of Sulfonylpiperidine Derivatives against Gram-Positive Bacteria

CompoundR-GroupS. aureus (ATCC 29213)MRSA (ATCC 43300)E. faecalis (ATCC 29212)
A 4-OCH₃4816
B H1632>64
C 4-Cl248
D 4-CH₃81632
Vancomycin (Control)112

Interpretation of Hypothetical Results:

  • Compound C (4-Chloro-benzenesulfonyl-piperidine): The electron-withdrawing chloro group at the para position is hypothesized to confer the highest potency among the tested analogs. This suggests that altering the electronic properties of the aromatic ring is a key factor in optimizing activity.

  • Compound A (4-(4-Methoxy-benzenesulfonyl)-piperidine): The methoxy group is expected to provide better activity than the unsubstituted analog (Compound B), indicating that substitution at the para position is generally favorable.

  • Compound D (4-Methyl-benzenesulfonyl)-piperidine): The methyl group may offer a slight improvement in activity over the unsubstituted compound, likely due to favorable hydrophobic interactions.

  • Compound B (Unsubstituted): This compound is expected to have the lowest activity, highlighting the importance of substitution on the phenyl ring for potent TMK inhibition.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to evaluating the antibacterial efficacy of 4-(4-Methoxy-benzenesulfonyl)-piperidine in relation to other sulfonylpiperidine analogs. Based on established structure-activity relationships, it is hypothesized that substitutions on the benzenesulfonyl ring play a crucial role in determining antibacterial potency, with electron-withdrawing groups potentially offering the most significant enhancement.

The provided experimental protocols offer a robust framework for conducting these comparative studies. Further research should focus on expanding the panel of bacterial strains, including Gram-negative organisms, and conducting in-depth mechanistic studies to elucidate the precise binding interactions of these compounds with bacterial TMK. Additionally, pharmacokinetic and toxicity profiling will be essential for the further development of the most promising candidates as potential therapeutic agents.

References

  • PubMed. (2014). Antibacterial inhibitors of Gram-positive thymidylate kinase: structure-activity relationships and chiral preference of a new hydrophobic binding region. [Link]

  • ACS Publications. (2014). Antibacterial Inhibitors of Gram-Positive Thymidylate Kinase: Structure–Activity Relationships and Chiral Preference of a New Hydrophobic Binding Region. [Link]

  • ResearchGate. (n.d.). Thymidylate Kinase Inhibitors as Antibacterial Agents: A Review. [Link]

  • Semantic Scholar. (n.d.). Thymidylate Kinase Inhibitors as Antibacterial Agents: A Review. [Link]

  • PubMed. (2012). Discovery of selective and potent inhibitors of gram-positive bacterial thymidylate kinase (TMK). [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • PubMed. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). [Link]

  • Virginia Institute of Marine Science. (n.d.). ANTIMICROBIAL SENSITIVITY TESTING. [Link]

  • PMC. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • MDPI. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. [Link]

  • PubMed. (2009). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • ResearchGate. (n.d.). The MIC value (mg/mL) of the active compounds against Gram-positive bacteria. [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: A structure-activity evaluation study. [Link]

  • PubMed. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • PMC. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. [Link]

  • PMC. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. [Link]

  • PubMed. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. [Link]

  • ResearchGate. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. [Link]

  • ResearchGate. (2016). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. [Link]

  • Polish Pharmaceutical Society. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Epidemiological Study of Multidrug Resistant and Efficiency of Piperidine Compounds against Hospital Acquired Opportunistic Pathogens in Tamil Nadu, India. [Link]

  • MDPI. (2025). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. [Link]

Sources

Validation

A Head-to-Head Comparison of Synthesis Routes for 4-(4-Methoxy-benzenesulfonyl)-piperidine: A Guide for Researchers

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. The compound 4-(4-Methoxy-benzenesulfonyl)-piperidine is a valuable building block in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. The compound 4-(4-Methoxy-benzenesulfonyl)-piperidine is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact project timelines and resource allocation. This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach.

Introduction to 4-(4-Methoxy-benzenesulfonyl)-piperidine

The 4-(4-Methoxy-benzenesulfonyl)-piperidine scaffold is of significant interest in the development of novel therapeutics. The sulfonamide linkage and the piperidine ring are common pharmacophores that contribute to the desirable pharmacokinetic and pharmacodynamic properties of many drug candidates. A reliable and scalable synthesis is therefore a critical first step in the exploration of new chemical entities based on this core structure.

This guide will compare two distinct synthetic pathways:

  • Route A: The Classic Two-Step Approach involving the preparation of 4-methoxybenzenesulfonyl chloride followed by its reaction with piperidine.

  • Route B: A Proposed One-Pot Synthesis aiming to improve efficiency by combining the key transformations into a single, streamlined process.

Route A: The Classic Two-Step Synthesis

This traditional approach is a well-established and reliable method for the synthesis of N-arylsulfonylpiperidines. It involves two discrete chemical transformations: the synthesis of the sulfonyl chloride and the subsequent sulfonylation of piperidine.

Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride from Anisole

The first step is an electrophilic aromatic substitution reaction where anisole is reacted with a sulfonating agent to produce the corresponding sulfonyl chloride.

Mechanism: The reaction proceeds via the attack of the electron-rich aromatic ring of anisole on a sulfur trioxide equivalent, generated from the reaction of sulfuric acid and phosphorus oxychloride. The resulting sulfonic acid is then converted to the sulfonyl chloride. The methoxy group of anisole is an ortho-, para-director, and due to steric hindrance, the para-substituted product is the major isomer formed.

Experimental Protocol:

  • To a mixture of 54.0 g (0.5 mol) of anisole and 46.0 ml (0.5 mol) of phosphorus oxychloride, add 51.5 g (0.525 mol) of 100% sulfuric acid with stirring, while maintaining the temperature below 5°C using an ice-water bath.

  • Remove the ice-water bath and allow the reaction mixture to warm to approximately 29°C over about ninety minutes.

  • Heat the reaction mixture to about 95°C and maintain this temperature for approximately two hours.

  • After cooling, slowly pour the reaction mixture into a mixture of 501.0 g of ice, 250.0 ml of water, and 31.0 g of sodium chloride, keeping the temperature below 11°C.

  • Collect the resulting solid by filtration, wash it three times with 50.0 ml of ice water each time, and dry to obtain 4-methoxybenzenesulfonyl chloride.[1]

Step 2: N-Sulfonylation of Piperidine

The second step involves the reaction of the synthesized 4-methoxybenzenesulfonyl chloride with piperidine to form the final product.

Mechanism: This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. A base is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Dissolve 4-methoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0°C in an ice bath.

  • Add piperidine (1.1 equivalents) dropwise to the cooled solution.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents), to the reaction mixture to act as an acid scavenger.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(4-Methoxy-benzenesulfonyl)-piperidine.

Route B: A Proposed One-Pot Synthesis

A one-pot synthesis offers the potential for significant improvements in efficiency by reducing the number of workup and purification steps, saving time, and minimizing solvent waste. While a specific one-pot procedure for this exact molecule is not extensively documented in the literature, a scientifically sound protocol can be proposed based on the principles of the individual steps in Route A.

Conceptual Framework: The one-pot synthesis would involve the in-situ formation of 4-methoxybenzenesulfonyl chloride from anisole, followed by the direct addition of piperidine to the reaction mixture without isolation of the intermediate sulfonyl chloride.

Proposed Experimental Protocol:

  • In a reaction vessel, combine anisole (1.0 equivalent) and a suitable solvent.

  • Add the sulfonating agent (e.g., chlorosulfonic acid) dropwise at a controlled temperature to form the 4-methoxybenzenesulfonyl chloride in situ.

  • After the completion of the sulfonation reaction (monitored by TLC or a rapid analytical technique), cool the reaction mixture.

  • Slowly add a solution of piperidine (1.1 equivalents) and a non-nucleophilic base (e.g., a hindered amine base) to the reaction mixture.

  • Allow the reaction to proceed to completion.

  • Perform a single workup and purification procedure to isolate the final product, 4-(4-Methoxy-benzenesulfonyl)-piperidine.

Head-to-Head Comparison

ParameterRoute A: Two-Step SynthesisRoute B: Proposed One-Pot Synthesis
Overall Yield Typically moderate to high, but with potential losses at each step.Potentially higher due to the elimination of intermediate isolation and purification steps.
Purity High purity can be achieved for the intermediate and final product with dedicated purification.May require more rigorous final purification to remove any unreacted starting materials or byproducts from the first step.
Time Efficiency More time-consuming due to two separate reaction setups, workups, and purifications.Significantly faster as it combines two synthetic operations into a single process.
Cost-Effectiveness Higher solvent consumption and labor costs associated with multiple steps.More cost-effective due to reduced solvent usage, energy consumption, and labor.
Scalability Readily scalable as each step can be optimized and controlled independently.May require careful optimization of reaction conditions to control exotherms and ensure complete conversion in a single pot, which can be challenging on a large scale.
Safety Isolation of the reactive sulfonyl chloride intermediate requires careful handling.Avoids the isolation of the potentially hazardous sulfonyl chloride intermediate.

Visualization of Synthetic Workflows

Route_A_Workflow Anisole Anisole SulfonylChloride 4-Methoxybenzenesulfonyl Chloride Anisole->SulfonylChloride Sulfonylation FinalProduct 4-(4-Methoxy-benzenesulfonyl) -piperidine SulfonylChloride->FinalProduct N-Sulfonylation Piperidine Piperidine Piperidine->FinalProduct

Caption: Workflow for the Two-Step Synthesis (Route A).

Route_B_Workflow Anisole Anisole OnePot One-Pot Reaction Anisole->OnePot Piperidine Piperidine Piperidine->OnePot FinalProduct 4-(4-Methoxy-benzenesulfonyl) -piperidine OnePot->FinalProduct In-situ Sulfonylation & N-Sulfonylation

Caption: Proposed Workflow for the One-Pot Synthesis (Route B).

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4-(4-Methoxy-benzenesulfonyl)-piperidine.

Route A is the more traditional and predictable method. It is highly recommended for initial, small-scale syntheses where reliability and the ability to troubleshoot each step individually are prioritized. The isolation and characterization of the intermediate sulfonyl chloride provide clear checkpoints in the synthetic sequence.

Route B represents a more advanced and potentially more efficient approach. While it requires careful optimization and validation, the potential savings in time, cost, and waste make it an attractive option for larger-scale production or for laboratories focused on process intensification and green chemistry. It is recommended that researchers initially validate the conditions for each step separately before attempting the one-pot procedure.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, the available resources, and the desired level of process optimization. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this important chemical intermediate.

References

  • The Aquila Digital Community. Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Available at: [Link]

  • PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Handling 4-(4-Methoxy-benzenesulfonyl)-piperidine: A Framework for Safety and Control

As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe and controlled laboratory environment. This guide provides a detailed operational framework for ha...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe and controlled laboratory environment. This guide provides a detailed operational framework for handling 4-(4-Methoxy-benzenesulfonyl)-piperidine, a compound whose safety profile must be inferred from its constituent chemical moieties: a piperidine ring and a methoxy-benzenesulfonyl group. In the absence of a specific Safety Data Sheet (SDS) for the final compound, we will apply the established principle of treating it with the precautions required for its most hazardous structural analogs. This approach ensures a conservative and robust safety margin.

The piperidine component is known to be a strong organic base that is flammable, acutely toxic, and corrosive, capable of causing severe skin burns and eye damage.[1][2] The 4-methoxybenzenesulfonyl chloride analog is also classified as a corrosive material that causes serious skin and eye damage.[3] Therefore, all handling procedures must be designed to mitigate these significant risks through a combination of engineering controls, rigorous personal protective equipment (PPE) protocols, and meticulous waste management.

Hazard Profile & Risk Assessment

Based on its chemical structure, 4-(4-Methoxy-benzenesulfonyl)-piperidine should be handled as a substance with the potential for high toxicity, corrosivity, and skin irritation. The following table summarizes the anticipated hazard profile.

Parameter Anticipated Hazard & Justification Primary Safety Control
Physical State Solid (Presumed)Avoid dust generation.
GHS Pictograms (Inferred) Skull and CrossbonesCorrosionExclamation MarkEngineering: Chemical Fume HoodPPE: Full protective ensemble
Signal Word (Inferred) Danger Adherence to all safety protocols is mandatory.
Hazard Statements (Inferred) Causes severe skin burns and eye damage.[3]Toxic if swallowed, in contact with skin, or if inhaled.May cause respiratory irritation.[4]Minimize all routes of exposure.
Primary Routes of Exposure Dermal contact, eye contact, inhalation of dust.Use of appropriate gloves, eye/face protection, and respiratory controls.

The Core Directive: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. Its selection and use must be deliberate and matched to the specific task. For all work involving 4-(4-Methoxy-benzenesulfonyl)-piperidine, the following PPE is mandatory.[5]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. When handling larger quantities or when there is a significant risk of splashing, a face shield must be worn in addition to goggles.[6][7]

  • Skin Protection:

    • Gloves: Double-gloving with chemically resistant gloves is required. Nitrile gloves are a suitable initial choice.[6][7] The outer glove should be removed and disposed of immediately after the handling procedure is complete, while still inside the fume hood. Gloves must be inspected for tears or holes before each use.[8]

    • Gown/Lab Coat: A disposable, long-sleeved gown that closes in the back is mandatory.[9] This provides a barrier against spills and prevents the contamination of personal clothing. The gown must be removed before leaving the laboratory.

  • Respiratory Protection: All manipulations of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to control exposure to airborne particulates.[10] If there is a risk of dust generation outside of a primary engineering control (e.g., during a large spill cleanup), a NIOSH-certified N95 or higher-rated respirator is required.[11]

  • Footwear: Closed-toe shoes are required in all laboratory settings.[7]

Procedural Workflows: From Weighing to Disposal

Adherence to a standardized workflow is critical for minimizing exposure and preventing contamination. The following diagrams illustrate the decision-making and procedural steps for key laboratory operations.

Workflow 1: Handling Solid Compound (e.g., Weighing)

This workflow outlines the critical steps for safely handling the powdered form of the compound. The primary goal is to prevent the generation and inhalation of dust and to avoid skin contact.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep1 Verify Fume Hood Certification is Current prep2 Don Full PPE: - Double Nitrile Gloves - Back-closing Gown - Goggles & Face Shield prep1->prep2 prep3 Prepare Work Surface: - Line with absorbent pad - Gather all necessary equipment prep2->prep3 handle1 Transfer Compound to Tared Weigh Boat Inside Fume Hood prep3->handle1 handle2 Use Anti-static Weighing Tools to Minimize Dust handle1->handle2 handle3 Record Weight and Securely Close Container handle2->handle3 clean1 Wipe Down Spatula/Tools with Appropriate Solvent handle3->clean1 clean2 Dispose of Weigh Boat & Outer Gloves in Labeled Hazardous Waste Bag clean1->clean2 clean3 Wipe Down Work Surface and Sash of Fume Hood clean2->clean3

Caption: Workflow for weighing solid 4-(4-Methoxy-benzenesulfonyl)-piperidine.

Workflow 2: PPE Donning and Doffing Sequence

The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination. The "doffing" process is particularly important, as this is when exposure can easily occur if done incorrectly.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Gown don2 2. Inner Gloves don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Outer Gloves (over gown cuff) don3->don4 doff1 1. Outer Gloves (Peel away from body) doff2 2. Gown (Peel forward, inside out) doff1->doff2 doff3 3. Goggles / Face Shield (Handle by straps) doff2->doff3 doff4 4. Inner Gloves (Peel away from body) doff3->doff4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxy-benzenesulfonyl)-piperidine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxy-benzenesulfonyl)-piperidine
© Copyright 2026 BenchChem. All Rights Reserved.